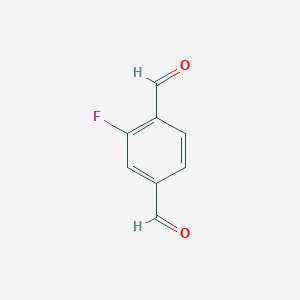

2-Fluoroterephthalaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-フルオロテレフタールアルデヒドは、分子式C8H5FO2を持つ有機化合物です。これはテレフタールアルデヒドの誘導体であり、ベンゼン環上の水素原子の1つがフッ素原子に置き換えられています。

製法

合成経路と反応条件

2-フルオロテレフタールアルデヒドは、いくつかの方法で合成できます。一般的な方法の1つは、セレクトフルオロなどのフッ素化剤を用いたテレフタールアルデヒドのフッ素化です。 この反応は通常、穏やかな条件下で、アセトニトリルなどの溶媒の存在下で進行します .

工業的製造方法

工業的な設定では、2-フルオロテレフタールアルデヒドの製造には、連続フローリアクターなどのよりスケーラブルな方法が使用されることがあります。 これらのリアクターは、反応条件を正確に制御でき、最終生成物の収率と純度を向上させることができます .

準備方法

Synthetic Routes and Reaction Conditions

2-Fluoroterephthalaldehyde can be synthesized through several methods. One common approach involves the fluorination of terephthalaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the presence of a solvent like acetonitrile to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

化学反応の分析

反応の種類

2-フルオロテレフタールアルデヒドは、次のようなさまざまな化学反応を起こします。

酸化: アルデヒド基は、過マンガン酸カリウムなどの酸化剤を使用してカルボン酸に酸化できます。

還元: アルデヒド基は、水素化ホウ素ナトリウムなどの還元剤を使用してアルコールに還元できます。

一般的な試薬と条件

酸化: 水性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

生成される主要な生成物

酸化: 2-フルオロテレフタル酸。

還元: 2-フルオロテレフタリルアルコール。

科学研究への応用

2-フルオロテレフタールアルデヒドは、科学研究においていくつかの応用があります。

科学的研究の応用

2-Fluoroterephthalaldehyde has several applications in scientific research:

Material Science: It is used in the synthesis of fluorinated covalent organic frameworks (COFs) and polymers, which have applications in gas storage and separation.

Biological Research: It serves as a building block for the synthesis of fluorescent probes and sensors used in biological imaging and detection.

Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing molecules with enhanced stability and bioavailability.

Environmental Science: It is used in the development of materials for environmental remediation, such as adsorbents for removing pollutants from water.

作用機序

2-フルオロテレフタールアルデヒドの作用機序は、主にその用途によって異なります。材料科学では、フッ素原子が、生成されるポリマーや骨格の安定性と反応性を向上させます。 生物学的用途では、化合物のアルデヒド基は、アミンとシッフ塩基を形成し、イメージングや検出に使用できる蛍光化合物を生成します .

類似の化合物との比較

類似の化合物

テレフタールアルデヒド: フッ素置換のない親化合物。

2,3,5,6-テトラフルオロテレフタールアルデヒド: ベンゼン環に4つのフッ素原子を持つ化合物。

2-クロロテレフタールアルデヒド: フッ素原子が塩素に置き換えられた類似の化合物.

独自性

2-フルオロテレフタールアルデヒドは、単一のフッ素原子の存在により、フッ素化されていない対応物と比較して、安定性と反応性が増加するなど、独特の化学的特性を付与します。 これは、高性能材料や正確な化学修飾を必要とする用途において特に価値があります .

類似化合物との比較

Similar Compounds

Terephthalaldehyde: The parent compound without the fluorine substitution.

2,3,5,6-Tetrafluoroterephthalaldehyde: A compound with four fluorine atoms on the benzene ring.

2-Chloroterephthalaldehyde: A similar compound where the fluorine atom is replaced by chlorine.

Uniqueness

2-Fluoroterephthalaldehyde is unique due to the presence of a single fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its non-fluorinated counterpart. This makes it particularly valuable in applications requiring high-performance materials and precise chemical modifications .

特性

分子式 |

C8H5FO2 |

|---|---|

分子量 |

152.12 g/mol |

IUPAC名 |

2-fluoroterephthalaldehyde |

InChI |

InChI=1S/C8H5FO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-5H |

InChIキー |

CVCLKHOVULHASK-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1C=O)F)C=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane](/img/structure/B12514968.png)

![2-Bromo-imidazo[1,2-a]pyridin-7-ol](/img/structure/B12514976.png)

![1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12514993.png)

![4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione](/img/structure/B12515007.png)

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B12515020.png)

![Dibutyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12515042.png)

![4-[(4-Hydroxyphenyl)methyl]oxazolidine-2,5-dione](/img/structure/B12515057.png)